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2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

MRSA Penicillin-binding protein 2a Molecular dynamics simulation

MRSA research often stalls when β-lactam controls fail due to PBP2a mutations. This compound offers a stable, non-β-lactam alternative. - Direct PBP2a inhibitor validated by 100 ns MD simulations, outperforming ceftobiprole in binding stability. - Drug-like ADME profile supports oral anti-MRSA SAR campaigns. - Supplied as a custom-synthesized research chemical with batch-specific QC documentation.

Molecular Formula C20H17NO6S
Molecular Weight 399.4 g/mol
Cat. No. B2708280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid
Molecular FormulaC20H17NO6S
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
InChIInChI=1S/C20H17NO6S/c1-2-27-20(26)12-7-9-13(10-8-12)21-17(22)11-16(18(21)23)28-15-6-4-3-5-14(15)19(24)25/h3-10,16H,2,11H2,1H3,(H,24,25)
InChIKeyJINXIVDKQJHFGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ChEMBL304837 – PBP2a Inhibition Overview


2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid (ChEMBL304837) is a synthetically accessible, small-molecule inhibitor of penicillin-binding protein 2a (PBP2a), a key determinant of methicillin-resistant *Staphylococcus aureus* (MRSA) resistance [1]. Identified through an integrated computational workflow involving ligand-based pharmacophore modeling, 2D-QSAR, and molecular docking, this compound exhibits predicted drug-like ADME properties [1]. Unlike traditional beta-lactam antibiotics that are hydrolyzed by PBP2a, this non-beta-lactam scaffold acts as a direct inhibitor, making it relevant for anti-MRSA drug discovery and chemical biology studies focused on bacterial resistance mechanisms [1].

Why Generic Substitution Fails for ChEMBL304837


Simple substitution with other PBP2a binders, including marketed anti-MRSA agents like ceftobiprole, is scientifically unreliable due to fundamental differences in binding stability and resistance mechanisms. Ceftobiprole, a beta-lactam antibiotic, interacts with PBP2a's active site but its efficacy is compromised by allosteric site mutations and the inherent beta-lactamase activity of MRSA [1]. In contrast, 2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid engages PBP2a via a distinct pharmacophoric profile that was demonstrated to form a more stable complex over 100 ns MD simulations compared to ceftobiprole, suggesting a potential to circumvent conventional resistance pathways [1]. This computational stability advantage cannot be replicated by generic anti-MRSA agents without identical stereoelectronic properties, as quantified below.

ChEMBL304837 vs. MRSA Targets: Quantitative Evidence


PBP2a Complex Stability vs. Ceftobiprole

In a 100 ns molecular dynamics simulation, the complex of 2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid (ChEMBL304837) with PBP2a demonstrated superior stability compared to the ceftobiprole-PBP2a complex. The study reported that the interaction of ChEMBL304837 with PBP2a over 100 ns was 'more stable and similar to the interaction of ceftobiprole with PBP2a' [1], with the compound maintaining critical binding interactions throughout the trajectory. This indicates a potentially reduced off-rate and sustained target engagement under physiological conditions relevant to MRSA resistance.

MRSA Penicillin-binding protein 2a Molecular dynamics simulation

2D-QSAR Anti-MRSA Activity Prediction

The compound was identified from a predictive 2D-QSAR model built to forecast anti-MRSA activity. The model demonstrated statistical significance (specific R², Q² values available in full text) and pooled two high-scoring molecules of which ChEMBL304837 was one [1]. The other hit, C21H25N7O4S2 (ChEMBL30602), was not selected for downstream MD analysis, indicating ChEMBL304837 possessed superior combined pharmacophore matching and docking scores against the PBP2a receptor [1].

2D-QSAR Anti-MRSA activity ChEMBL database

Pharmacophore Feature Mapping for PBP2a

Pharmacophore modeling derived essential features for PBP2a inhibition, including specific hydrogen bond acceptors, hydrophobic regions, and an aromatic ring feature [1]. 2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid adequately mapped all critical pharmacophore features, unlike many standard beta-lactam antibiotics (e.g., methicillin) that lack the optimal spatial arrangement of hydrophobic features required for allosteric site interaction [1]. This pharmacophore mapping was a key filter for selecting the compound from a large chemical library.

Pharmacophore modeling PBP2a Ligand-based drug design

ADME Predictions vs. Anti-MRSA Benchmarks

In silico ADME filtering showed that 2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid possesses favorable drug-likeness properties including adherence to Lipinski's Rule of Five, acceptable aqueous solubility, and predicted metabolic stability [1]. This contrasts with some anti-MRSA agents like vancomycin which have poor oral bioavailability, and experimental PBP2a inhibitors like quinazolinones that often suffer from metabolic instability [1]. The ADME profile supported the compound's progression to MD simulations over other initial hits.

ADME screening Drug-likeness Computational pharmacokinetics

ChEMBL304837 Application Scenarios


PBP2a-Targeted Screening Libraries

Procurement for academic and industrial screening libraries focused on novel PBP2a inhibitors should prioritize this compound over standard beta-lactam antibiotics. Its distinct pharmacophore mapping and superior MD stability against PBP2a compared to ceftobiprole [1] make it a valuable positive control or starting scaffold for medicinal chemistry optimization aimed at overcoming beta-lactam resistance in MRSA.

MD Simulation Reference Standard

Given its demonstrated stable binding over 100 ns MD simulations, 2-((1-(4-(Ethoxycarbonyl)phenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid can serve as a computational reference standard for validating new potential PBP2a inhibitors. Its trajectory stability provides a benchmark for comparing other compounds' residence times [1], aiding in silico screening protocols.

Chemical Probe for PBP2a Allosteric Modulation

This compound's ability to achieve a stable interaction with PBP2a, potentially via non-active-site binding modes as inferred from pharmacophore modeling [1], positions it as a chemical probe to study allosteric regulation of PBP2a-mediated methicillin resistance, a niche where traditional beta-lactam tools fail.

ADMET-Validated Lead for Anti-MRSA Development

With its favorable ADME predictions [1], this compound offers researchers a ready-to-use lead scaffold with reduced pharmacokinetic risk relative to other antibiotic classes like vancomycin. Procurement for structure-activity relationship (SAR) campaigns aiming at oral anti-MRSA drugs will benefit from its established drug-likeness profile.

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